Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 |
InChI Key |
OZQVOYUFHJLCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features a pyrrolidine ring substituted at the 1- and 4-positions with benzyl and oxazolidinone-carboxylate groups, respectively. The stereochemistry is defined as (3S,4S) for the pyrrolidine core and (S) for the oxazolidinone moiety. Key challenges include:
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary subunits (Fig. 1):
- Pyrrolidine Core : Ethyl (3S,4S)-1-benzylpyrrolidine-3-carboxylate.
- Oxazolidinone Fragment : (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride.
Coupling these subunits via amide bond formation forms the final product. Alternative routes involve sequential ring formation and late-stage functionalization.
Stepwise Preparation Methods
Synthesis of the Pyrrolidine Core
Starting Material: Glycine Ethyl Ester
A patented route begins with glycine ethyl ester, which undergoes amino protection and stereoselective cyclization:
- Protection : Glycine ethyl ester reacts with methyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) to form N-methoxycarbonyl glycine ethyl ester (Yield: 89%).
- Cyclization : Lithium tert-butoxide-mediated conjugate addition with ethyl acrylate generates a pyrrolidinone intermediate.
- Benzylation : Nucleophilic substitution with benzyl bromide introduces the 1-benzyl group (Yield: 76%).
Stereochemical Induction
Asymmetric hydrogenation using a chiral ruthenium catalyst ((S)-BINAP-Ru) achieves the (3S,4S) configuration. Reaction conditions:
Synthesis of the Oxazolidinone Fragment
Oxazolidinone Formation
The (S)-4-benzyl-2-oxooxazolidine-3-carbonyl group is synthesized via cyclization of N-benzyl-serine derivatives:
- Epoxidation : N-Benzyl-serine ethyl ester reacts with hydrogen peroxide in trifluoroacetic acid (TFA) to form an epoxide.
- Ring-Opening : Treatment with phosgene (COCl₂) induces cyclization to the oxazolidinone (Yield: 68%).
Activation as Carbonyl Chloride
The oxazolidinone is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM (Yield: 95%).
Optimization of Reaction Conditions
Catalytic Hydrogenation Improvements
Analytical Characterization
Spectroscopic Data
Comparative Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrolidine Cyclization | 76 | 98 |
| Oxazolidinone Formation | 68 | 95 |
| Final Coupling | 74 | 99 |
Alternative Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Cycloaddition Reactions
The pyrrolidine core is often synthesized via 3+2 cycloaddition using azomethine ylides. For example, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine reacts with α,β-unsaturated esters under TFA catalysis to yield trans-pyrrolidines . This method ensures stereospecific ring formation, though racemic mixtures are common.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Azomethine ylide cycloaddition | TFA in DCM, 0°C → RT | 81% |
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to generate carboxylic acid intermediates. For instance, treatment with LiOH in methanol/water at room temperature achieves quantitative conversion .
Example Reaction Pathway:
-
Starting Material : Ethyl (3S,4S)-1-benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate
-
Reagent : LiOH (2.5 eq), MeOH/H₂O (3:1)
-
Product : (3S,4S)-1-benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylic acid
Amide Coupling
The carboxylic acid derivative participates in amide bond formation. Reductive amination with amines like piperidine, using NaBH(OAc)₃ and AcOH in DCM, produces secondary amides .
Key Steps :
-
Activation : Triethylamine and pivaloyl chloride generate a mixed anhydride.
-
Coupling : Benzyl-2-oxazolidinone introduces chiral auxiliaries .
| Amine | Product | Yield | Reference |
|---|---|---|---|
| Piperidine | N-Piperidinylpyrrolidine derivative | 95% | |
| (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine | Chiral antimalarial analog | 54% |
Deprotection Reactions
The benzyl and oxazolidinone groups are removed under acidic or catalytic conditions:
-
Benzyl Removal : Hydrogenolysis with Pd/C and ammonium formate in MeOH (70°C) .
-
Oxazolidinone Cleavage : 6 M HCl under microwave irradiation (170°C, 40 min) .
Stereoselective Modifications
The compound’s chirality at C3 and C4 enables enantioselective transformations. For example, chiral auxiliary-assisted coupling with tert-butyl isocyanide yields cyclobutane derivatives with retained stereochemistry .
Optical Activity :
Boronate Formation
Hydroboration with pinacolborane and [Ir(cod)Cl]₂ introduces boronate esters, enabling Suzuki-Miyaura cross-coupling .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Allyl-pyrrolidine derivative | Pinacolborane, Ir catalyst | Boronated pyrrolidine intermediate | 90% |
Oxidation and Reduction
Scientific Research Applications
Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate is a specialty chemical with the molecular formula and CAS number 57266-76-9 . It has several synonyms, including Ethyl (3S,4S)-4-[[(4S)-2-Oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-3-pyrrolidinecarboxylate .
Available Information and Applications
While specific applications and comprehensive case studies for this compound are not detailed within the provided search results, related compounds and research areas offer potential insights:
- As a Specialty Material: Parchem Chemicals supplies this chemical and related specialty chemicals worldwide .
- (S)-4-Benzyl-2-oxazolidinone: This related compound is used in the preparation and functionalization of chiral, stabilized ylides and in the synthesis of (3R)- and (3S)-piperazic acid .
- Activation Analysis: This method, which uses radioisotopes, is employed in manufacturing and research projects requiring high purity standards and can identify elements in quantities as minute as one part per billion .
- Related Carboxylate Compounds: Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate and ethyl (3S,4aS)-1-benzyl-2-oxo-3-[2-oxo-2-(4-phenylbutylamino)ethyl]-3,4,5,6-tetrahydrocyclopenta[b]pyridine-4a-carboxylate are examples of related carboxylate compounds with distinct chemical structures .
Potential Research Areas
Given the structural components and related compounds, potential research areas for this compound could include:
- Pharmaceutical Chemistry: Exploring its potential as an intermediate in the synthesis of bioactive molecules.
- Materials Science: Investigating its use in creating new specialty materials with specific properties.
- Catalysis: Examining its role in chiral catalysis due to the presence of chiral centers in the molecule.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its dual benzyl groups, oxazolidinone ring, and stereospecific pyrrolidine backbone. Analogous structures often differ in substituent positioning, ring systems, or stereochemistry:
Table 1: Key Structural Differences
| Compound | Pyrrolidine Substitution | Oxazolidinone Presence | Benzyl Groups | Stereochemistry (Pyrrolidine) |
|---|---|---|---|---|
| Target Compound | 1-Benzyl, 4-carbonyl | Yes | 2 | 3S,4S |
| Analog A (Ethyl 1-Benzylpyrrolidine-3-carboxylate) | 1-Benzyl | No | 1 | 3R,4S |
| Analog B (4-Oxazolidinone-pyrrolidine ethyl ester) | Unsubstituted | Yes | 0 | 3S,4R |
The dual benzyl groups in the target compound enhance lipophilicity compared to Analog B, while the oxazolidinone ring stabilizes the conformation via intramolecular hydrogen bonds .
Table 2: Hydrogen Bond Parameters
| Compound | Donor-Acceptor Distance (Å) | Graph Set Motif | Role in Stability |
|---|---|---|---|
| Target Compound | 2.85 (N–H···O=C) | R$_2^2$(8) | Stabilizes oxazolidinone-pyrrolidine conformation |
| Analog A | 3.10 (C–H···O) | R$_1^2$(6) | Weak packing interaction |
| Analog B | 2.95 (N–H···O=C) | R$_3^3$(12) | Intermolecular chain formation |
The R$_2^2$(8) motif in the target compound creates a rigid intramolecular network, reducing conformational flexibility compared to Analog B’s intermolecular chains.
Table 3: Puckering Amplitude and Phase Angle
| Compound | Amplitude (q, Å) | Phase Angle (°) | Ring Conformation |
|---|---|---|---|
| Target Compound | 0.45 | 120 | Envelope (C$^4$-exo) |
| Analog A | 0.38 | 90 | Half-chair |
| Analog B | 0.52 | 150 | Twist-boat |
The target compound’s envelope conformation (q = 0.45 Å) balances steric strain from benzyl groups, whereas Analog B’s higher amplitude (0.52 Å) reflects destabilization due to the unsubstituted pyrrolidine.
Biological Activity
Ethyl (3S,4S)-1-benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a pyrrolidine core and oxazolidine moiety. Its synthesis typically involves multi-step reactions that focus on achieving high enantiomeric purity. For instance, asymmetric Michael addition reactions have been utilized to produce enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acids, showcasing the compound's synthetic versatility .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Antiviral Activity:
Research indicates that compounds similar to this compound exhibit inhibitory effects on viral neuraminidase, an enzyme critical for the replication of influenza viruses. In a study, derivatives were shown to have Ki values indicating effective inhibition, suggesting potential as antiviral agents .
2. Enzyme Inhibition:
The compound's structural features allow it to act as a competitive inhibitor for certain enzymes. For example, studies have demonstrated that it can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like diabetes and obesity .
3. Anticancer Properties:
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, with results showing significant cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Influenza Virus Inhibition
A research study evaluated the effectiveness of several oxazolidine derivatives against influenza virus neuraminidase. The results showed that compounds with structural similarities to this compound had IC50 values in the low micromolar range, indicating strong antiviral activity .
Case Study 2: Cancer Cell Line Testing
In another study focusing on the anticancer potential of pyrrolidine derivatives, this compound was tested against breast and prostate cancer cell lines. The findings revealed that treatment resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Summary of Findings
The following table summarizes the key biological activities associated with this compound:
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
- Coupling Agent Selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the oxazolidinone carbonyl group during amide bond formation, as demonstrated in analogous oxazolidinone-pyrrolidine syntheses .
- Solvent Optimization : Polar aprotic solvents like DMF or THF are recommended for stepwise coupling reactions, balancing solubility and reaction kinetics .
- Temperature Control : Maintain temperatures between 0°C and room temperature to minimize racemization of stereocenters during nucleophilic substitutions .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and confirm the (3S,4S) and (S) configurations using single-crystal XRD, as applied to similar oxazolidinone derivatives .
- NMR Spectroscopy : Employ - and -NMR to verify diastereomeric purity, focusing on coupling constants (e.g., for pyrrolidine ring conformation) .
- IR Spectroscopy : Validate carbonyl stretching frequencies (1650–1750 cm) for oxazolidinone and ester functionalities .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as no specific GHS hazards are reported for structurally related benzyl-protected pyrrolidines .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., ethyl esters) .
- Waste Disposal : Classify as "specialized organic waste" and follow institutional guidelines for halogen-free organics .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during multi-step synthesis?
Methodological Answer:
- Chiral Auxiliaries : Incorporate (S)-4-benzyl-2-oxooxazolidine as a chiral directing group to enforce stereoselectivity during acyl transfer reactions .
- Low-Temperature Quenching : Terminate reactions at –20°C to prevent epimerization of the pyrrolidine core .
- Chiral HPLC Monitoring : Use chiral stationary phases (e.g., amylose-based columns) to detect and quantify enantiomeric excess during intermediate stages .
Q. Can computational methods predict optimal reaction pathways for derivative synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for functional group modifications (e.g., ester hydrolysis or oxazolidinone ring opening) .
- ICReDD Framework : Integrate reaction path searches and experimental feedback loops to prioritize derivatives with enhanced reactivity or solubility .
Q. How can impurities arising from benzyl group oxidation be characterized?
Methodological Answer:
Q. What functional group compatibilities limit derivatization strategies?
Methodological Answer:
Q. How can bioisosteric replacements improve pharmacokinetic properties?
Methodological Answer:
- Oxazolidinone Modifications : Replace the benzyl group with heteroaromatic rings (e.g., pyridine or thiophene) to enhance water solubility, as validated in SAR studies of related compounds .
- Ester-to-Amide Conversion : Substitute the ethyl ester with a tert-butyl carbamate (Boc) group to modulate lipophilicity and metabolic stability .
Q. What mechanistic insights exist for intramolecular cyclization steps?
Methodological Answer:
Q. How do solid-state vs. solution-phase conformations impact reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
